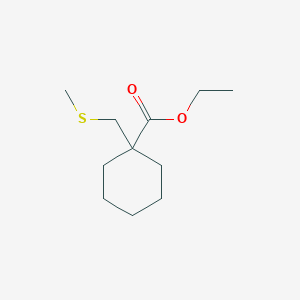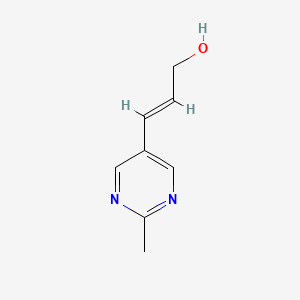![molecular formula C20H22BrN B13103543 2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo- CAS No. 266342-76-1](/img/structure/B13103543.png)
2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-1-(2,4-diisopropylphenyl)-2H-isoindole is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(2,4-diisopropylphenyl)-2H-isoindole typically involves the following steps:
Formation of Isoindole Ring: The isoindole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted benzylamine.
Introduction of Diisopropylphenyl Group: The diisopropylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,4-diisopropylbenzene and a suitable Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-1-(2,4-diisopropylphenyl)-2H-isoindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted isoindoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a probe or ligand in biological studies.
Medicine: It could be investigated for its potential pharmacological properties.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 6-bromo-1-(2,4-diisopropylphenyl)-2H-isoindole would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or enzymes, modulating signaling pathways, or interacting with cellular membranes. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-1-phenyl-2H-isoindole: Lacks the diisopropyl groups, which may affect its chemical properties and applications.
1-(2,4-diisopropylphenyl)-2H-isoindole:
Uniqueness
The presence of both the bromine atom and the diisopropylphenyl group in 6-bromo-1-(2,4-diisopropylphenyl)-2H-isoindole makes it unique
Eigenschaften
CAS-Nummer |
266342-76-1 |
|---|---|
Molekularformel |
C20H22BrN |
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
6-bromo-1-[2,4-di(propan-2-yl)phenyl]-2H-isoindole |
InChI |
InChI=1S/C20H22BrN/c1-12(2)14-6-8-17(18(9-14)13(3)4)20-19-10-16(21)7-5-15(19)11-22-20/h5-13,22H,1-4H3 |
InChI-Schlüssel |
QYPHWNCBBCOGES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)C2=C3C=C(C=CC3=CN2)Br)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


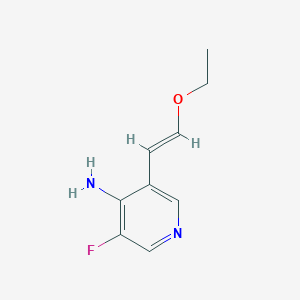
![Oxepino[2,3-D]pyrimidine](/img/structure/B13103468.png)
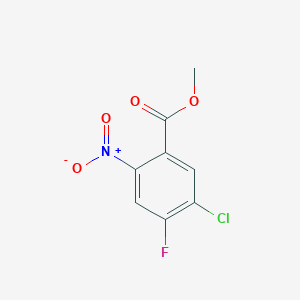

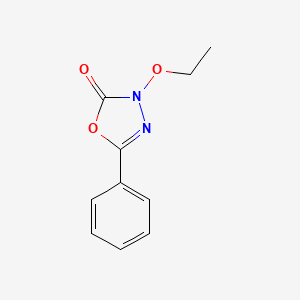

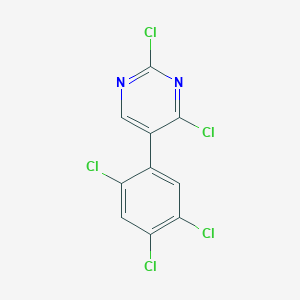
![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)
![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclopentane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13103511.png)


